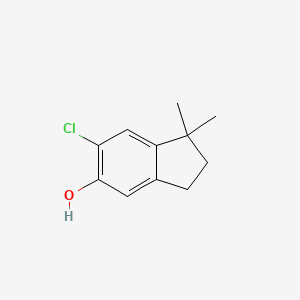

6-Chloro-1,1-dimethyl-indan-5-ol

Descripción

6-Chloro-1,1-dimethyl-indan-5-ol is a substituted indan derivative featuring a bicyclic indan backbone (a fused benzene and cyclopentane ring) with a chlorine atom at position 6, hydroxyl group at position 5, and two methyl groups at position 1. Its substituents likely influence solubility, stability, and biological activity, though specific pharmacological or toxicological profiles require further investigation .

Propiedades

Fórmula molecular |

C11H13ClO |

|---|---|

Peso molecular |

196.67 g/mol |

Nombre IUPAC |

6-chloro-1,1-dimethyl-2,3-dihydroinden-5-ol |

InChI |

InChI=1S/C11H13ClO/c1-11(2)4-3-7-5-10(13)9(12)6-8(7)11/h5-6,13H,3-4H2,1-2H3 |

Clave InChI |

DNYNXTNUQNWJHI-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCC2=CC(=C(C=C21)Cl)O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula C₁₁H₁₃ClO.

Key Observations:

Core Structure Differences :

- The indan backbone in 6-Chloro-1,1-dimethyl-indan-5-ol distinguishes it from isoindoline (e.g., ) or benzodithiazine () derivatives. The fused cyclopentane-benzene system may confer unique steric and electronic properties compared to planar heterocycles like indazole or isoindoline.

Substituent Effects: Chlorine Position: 6-Chloro substitution is common in antitumor agents (e.g., benzodithiazines in ). Hydroxyl Group: The 5-OH group may enhance hydrogen-bonding interactions, similar to 5-Chloro-1H-indazol-6-ol (), which has applications in kinase inhibition.

Biological Activity :

- Benzodithiazines with 6-Cl substitution exhibit antitumor and anti-HIV-1 activities , suggesting that 6-Chloro-1,1-dimethyl-indan-5-ol could share similar mechanisms if metabolically stable.

- Sulfonamide analogs () show higher toxicity (skin irritation), whereas hydroxylated indazoles () are less toxic but require precise substitution for efficacy.

Physicochemical and Toxicological Comparisons

Key Insights:

- Lipophilicity: The dimethyl groups in 6-Chloro-1,1-dimethyl-indan-5-ol may increase LogP compared to unsubstituted indan derivatives, aligning with isoindolinones (LogP ~1.36–2.8).

- Acid-Base Behavior : The hydroxyl group (pKa ~10.5) suggests moderate acidity, similar to indazole analogs ().

- Toxicity : While sulfonamide derivatives show higher dermal toxicity (), hydroxylated compounds like 5-Chloro-1H-indazol-6-ol are safer, implying that 6-Chloro-1,1-dimethyl-indan-5-ol may have a favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.